molecular formula C17H14Cl2N4O B2996660 3,4-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034532-78-8

3,4-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

Cat. No. B2996660
CAS RN: 2034532-78-8
M. Wt: 361.23
InChI Key: KFLCEBDCDQUYCR-UHFFFAOYSA-N
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Description

“3,4-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide” is a chemical compound. It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound is related to various biological activities and is used in the development of new drugs .


Synthesis Analysis

The synthesis of pyrazole derivatives involves several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, which provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates . These intermediates can then be oxidized to form a wide variety of pyrazoles .


Molecular Structure Analysis

The molecular structure of “3,4-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide” is derived from the pyrazole core, which is a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound also contains a benzamide group and a pyridinyl group, which are attached to the pyrazole core .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The study by Yıldırım et al. (2005) presents an experimental and theoretical analysis on the functionalization reactions involving 1H-pyrazole-3-carboxylic acid derivatives, revealing insights into the synthesis and characterization of novel compounds (Yıldırım, Kandemirli, & Demir, 2005).
  • Flefel et al. (2018) synthesized and screened novel pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, demonstrating their potential as antimicrobial and antioxidant agents through molecular docking studies (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
  • Quiroga et al. (1999) explored the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, providing valuable insights into the chemical structures and potential applications of such compounds (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).

Biological Activities and Applications

  • Adhami et al. (2014) focused on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, revealing significant antiavian influenza virus activity, highlighting the potential of these compounds in antiviral research (Adhami, Salama, & Elgemeie, 2020).
  • The study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities, suggesting these compounds as promising agents in the treatment of cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

properties

IUPAC Name

3,4-dichloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O/c1-23-10-13(9-22-23)16-6-11(4-5-20-16)8-21-17(24)12-2-3-14(18)15(19)7-12/h2-7,9-10H,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLCEBDCDQUYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

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